2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-(3,4-dihydronaphthalen-2-yl)carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the employment of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitro, or alkyl derivatives.
Scientific Research Applications
2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydronaphthalen-2-yl)malonic acid diethyl ester
- 1-(3,4-Dihydronaphthalen-2-yl)pyrrolidine
- (2E)-3-(1-chloro-6-methoxy-3,4-dihydronaphthalen-2-yl)-1-(4-aryl)prop-2-en-1-ones
Uniqueness
2-(3,4-Dihydronaphthalen-2-yl)-1,3-benzoxazole is unique due to its benzoxazole ring fused with a dihydronaphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
111836-60-3 |
---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(3,4-dihydronaphthalen-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H13NO/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-8,11H,9-10H2 |
InChI Key |
OHINHQZSPKKTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.